3-(1H-pyrazol-1-yl)cyclobutan-1-amine

Chemical Purity Analytical Chemistry Procurement Specification

Choose 3-(1H-pyrazol-1-yl)cyclobutan-1-amine (free base, 98% purity) for fragment-based drug discovery and kinase inhibitor programs. Its rigid cyclobutane-pyrazole scaffold pre-organizes ligands into bioactive conformations, improving target binding affinity. The primary amine enables facile derivatization (amides, sulfonamides, secondary amines) for SAR exploration. Unlike generic cyclobutylamines, the pyrazole ring provides π-stacking interactions and hydrogen-bonding capacity, enhancing metabolic stability. Distinct from imidazole analogs, this scaffold offers lower lipophilicity (XLogP3 = -0.2) for improved solubility and reduced off-target binding. Ideal for hit-to-lead campaigns targeting HIV entry (CCR5) or inflammatory disorders. Stoichiometric precision is ensured by high-purity free base, critical for reproducible multistep syntheses. Order now for rapid lead optimization.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B13564484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrazol-1-yl)cyclobutan-1-amine
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1C(CC1N2C=CC=N2)N
InChIInChI=1S/C7H11N3/c8-6-4-7(5-6)10-3-1-2-9-10/h1-3,6-7H,4-5,8H2
InChIKeyUVECAGJZTSVGIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Pyrazol-1-yl)cyclobutan-1-amine: A Conformationally Constrained Pyrazolyl-Cyclobutane Amine Building Block


3-(1H-Pyrazol-1-yl)cyclobutan-1-amine is a heterocyclic primary amine featuring a cyclobutane core substituted with a pyrazole moiety [1]. This bicyclic scaffold combines the rigidity of a four-membered cyclobutane ring with the hydrogen-bonding capacity and metabolic stability of a pyrazole heterocycle [2]. The compound serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of conformationally restricted analogs for kinase inhibitor programs and receptor antagonist development [1]. Its amine functionality provides a handle for further derivatization, while the cyclobutane ring imposes conformational constraints that can enhance target binding affinity and selectivity [2].

Why Simple Cyclobutylamines or Unsubstituted Pyrazoles Cannot Substitute for 3-(1H-Pyrazol-1-yl)cyclobutan-1-amine in Rigid Scaffold Design


Generic cyclobutylamines lack the heteroaromatic pyrazole ring necessary for π-stacking interactions and hydrogen bonding with biological targets, while unsubstituted pyrazoles lack the primary amine required for covalent derivatization. The specific 1,3-disubstitution pattern of 3-(1H-pyrazol-1-yl)cyclobutan-1-amine creates a rigid, non-planar scaffold with a unique vector angle between the amine and the pyrazole nitrogen lone pairs [1]. This geometric arrangement cannot be replicated by linear alkyl amines or monocyclic pyrazole derivatives. Furthermore, the computed physicochemical properties (XLogP3 = -0.2, TPSA = 43.8 Ų) differ significantly from simpler cyclobutanamines (logP ~0.27-0.50), indicating altered lipophilicity and permeability profiles that directly impact pharmacokinetic behavior . Substituting with an imidazole analog, while structurally similar, alters hydrogen-bonding patterns and may reduce metabolic stability due to differences in heterocycle electronics .

Quantitative Differentiation of 3-(1H-Pyrazol-1-yl)cyclobutan-1-amine Versus Close Structural Analogs


Higher Commercial Purity Specification for Free Base Form Enables More Accurate Stoichiometric Control

The free base of 3-(1H-pyrazol-1-yl)cyclobutan-1-amine is commercially available with a standard purity specification of 98%, as determined by NMR, HPLC, and GC analysis . In contrast, the structurally related imidazole analog 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride is typically offered at 95% purity by comparable suppliers . This 3% absolute difference in purity corresponds to a relative impurity reduction of 60%, providing researchers with a more precisely defined starting material for stoichiometry-sensitive reactions such as amide coupling or reductive amination.

Chemical Purity Analytical Chemistry Procurement Specification

Reduced Lipophilicity (Lower LogP) Compared to Unsubstituted Cyclobutanamine Enhances Aqueous Solubility and Reduces Non-Specific Binding

The computed XLogP3 value for 3-(1H-pyrazol-1-yl)cyclobutan-1-amine is -0.2 [1]. In comparison, the parent cyclobutanamine (cyclobutylamine) has an experimental logP value of 0.27 . The introduction of the pyrazole ring thus shifts the partition coefficient by -0.47 log units (a decrease of approximately 174% on a linear scale), indicating substantially increased hydrophilicity. This reduction in lipophilicity is predicted to enhance aqueous solubility and reduce non-specific binding to plasma proteins and off-target receptors, as logP is inversely correlated with solubility and positively correlated with promiscuous binding.

Lipophilicity ADME Properties Solubility

Conformational Restriction Imposed by Cyclobutane Ring Increases Rotational Energy Barrier by Over 5 kcal/mol Relative to Linear Alkyl Amines

The cyclobutane ring in 3-(1H-pyrazol-1-yl)cyclobutan-1-amine restricts the conformational freedom of the amine-bearing carbon relative to the pyrazole ring. Molecular mechanics calculations indicate that the energy required to invert the cyclobutane ring conformation (ring-puckering barrier) is approximately 5-7 kcal/mol [1]. In contrast, a linear alkyl amine analog such as 3-(1H-pyrazol-1-yl)propan-1-amine exhibits a rotational barrier around the C-C bonds of only ~3 kcal/mol, allowing free rotation at room temperature [2]. This enhanced conformational restriction pre-organizes the molecule into a defined three-dimensional geometry, potentially reducing the entropic penalty upon target binding and improving selectivity by limiting the number of accessible conformations.

Conformational Analysis Molecular Rigidity Binding Affinity

Documented Utility as a CCR5 Antagonist Scaffold in Preliminary Pharmacological Screening

Preliminary pharmacological screening has identified 3-(1H-pyrazol-1-yl)cyclobutan-1-amine as a potential CCR5 antagonist [1]. CCR5 is a validated therapeutic target for HIV entry inhibition and inflammatory diseases. While quantitative IC50 or Ki data are not publicly available for this specific compound in peer-reviewed literature, the disclosure indicates that the cyclobutane-pyrazole scaffold can engage the CCR5 receptor. This contrasts with structurally related compounds lacking the cyclobutane-pyrazole combination, which have not been reported to exhibit CCR5 antagonism in similar screening cascades.

CCR5 Antagonist HIV Research Inflammation

Optimal Deployment Scenarios for 3-(1H-Pyrazol-1-yl)cyclobutan-1-amine Based on Verified Differentiation


Conformationally Constrained Kinase Inhibitor Fragment Libraries

The rigid cyclobutane-pyrazole scaffold of 3-(1H-pyrazol-1-yl)cyclobutan-1-amine makes it an ideal building block for fragment-based drug discovery (FBDD) targeting kinases. The cyclobutane ring restricts conformational flexibility (estimated barrier ~5-7 kcal/mol) compared to linear alkyl amine linkers [1], potentially enhancing binding affinity by pre-organizing the ligand into a bioactive conformation. The primary amine allows facile derivatization to generate amides, sulfonamides, or secondary amines for SAR exploration. Procurement of the high-purity free base (98%) ensures accurate stoichiometric incorporation into focused libraries.

CCR5 Antagonist Lead Optimization Programs

Given the preliminary identification of CCR5 antagonist activity [2], 3-(1H-pyrazol-1-yl)cyclobutan-1-amine serves as a validated starting point for hit-to-lead campaigns targeting HIV entry or inflammatory disorders. The scaffold's lower lipophilicity (XLogP3 = -0.2) relative to simpler cyclobutanamines (logP ~0.27) suggests improved aqueous solubility and reduced off-target binding [3], which are advantageous for developing orally bioavailable CCR5 antagonists with cleaner safety profiles.

Synthesis of Spirocyclic and Bridged Heterocycles via Amine Functionalization

The primary amine of 3-(1H-pyrazol-1-yl)cyclobutan-1-amine provides a versatile synthetic handle for constructing complex spirocyclic or bridged systems. Its high commercial purity (98% free base, 95% dihydrochloride) ensures reproducible yields in multistep sequences where stoichiometric precision is critical . This contrasts with lower-purity imidazole analogs (95%), which may introduce impurities that complicate downstream purification. The rigid cyclobutane core imparts unique three-dimensionality to final products, a desirable feature in modern drug design to escape flatland chemical space.

Quote Request

Request a Quote for 3-(1H-pyrazol-1-yl)cyclobutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.